![molecular formula C22H28O4 B042916 (6S,8S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one CAS No. 93269-35-3](/img/structure/B42916.png)

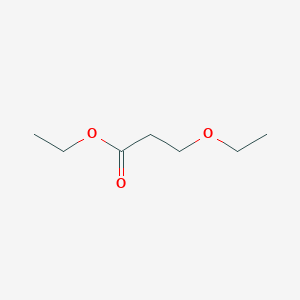

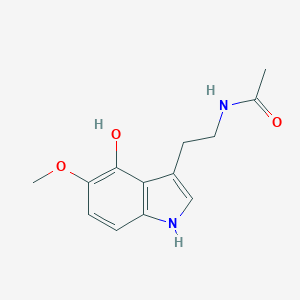

(6S,8S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one

説明

This compound is related to a class of cyclopenta[a]phenanthrenes, which are known for their interesting chemical structures and potential biological activities. Research on these compounds involves their synthesis, molecular structure elucidation, and exploration of their chemical and physical properties to understand their potential applications and interactions in biological systems.

Synthesis Analysis

The synthesis of cyclopenta[a]phenanthrenes involves optimized preparation methods leading to derivatives with varying functional groups. Studies have described the optimization of synthesis routes for related compounds, employing strategies such as the employment of the derived 17,17-ethylene diketal for synthesis of bay-region derivatives (Coombs, 1999). These methodologies highlight the complexity and the tailored approaches needed to synthesize specific derivatives of cyclopenta[a]phenanthrenes.

Molecular Structure Analysis

The molecular structure of cyclopenta[a]phenanthrenes, including the compound , is characterized by multiple ring systems, including cyclopenta and phenanthrene moieties. The three six-membered rings in related structures adopt chair conformations, and the cyclopentane ring displays an approximate envelope conformation. Such detailed structural elucidation helps in understanding the compound's chemical behavior and potential interactions (Zhang et al., 2012).

Chemical Reactions and Properties

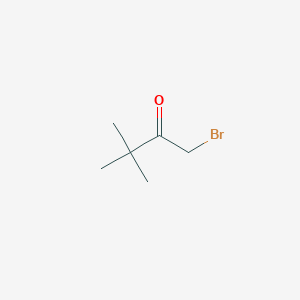

Cyclopenta[a]phenanthrenes undergo various chemical reactions, including bromination, which highlights their reactive nature and the potential for further chemical modifications. Bromination of these compounds has been studied to explore the introduction of bromine atoms under different conditions, providing insights into their chemical reactivity and the potential to generate novel derivatives with specific properties (Coombs et al., 1973).

科学的研究の応用

Structural Analysis and Crystallography

- The compound is structurally related to various steroidal analogs which have been studied for their crystal structure and molecular conformations. For instance, a study by Ketuly et al. (2009) explored the crystal structure of a related compound, highlighting the significance of hydrogen-bonding interactions in such molecules (Ketuly, Hadi, & Ng, 2009).

Medicinal Chemistry and Synthesis

- Research by Shaheen et al. (2014) focused on the synthesis of derivatives of similar compounds, which were evaluated for their antimicrobial and antitumor activities, indicating the potential medical applications of these substances (Shaheen, Ali, Rosario, & Shah, 2014).

- Another study related to the synthesis and biological activity of cyclopenta[a]phenanthrenes, as examined by Bhatt (1988), sheds light on the potential carcinogenic properties of certain derivatives, which is crucial for understanding their safety profile in medical applications (Bhatt, 1988).

Potential Therapeutic Applications

- The work by Ching (2013) in synthesizing liver X receptor agonists from related compounds signifies the potential of these substances in treating disorders related to cholesterol metabolism (Ching, 2013).

作用機序

Target of Action

The compound 31G2E0J8OF, also known as Semaglutide , primarily targets the glucagon-like peptide-1 receptor (GLP-1R) . GLP-1R is a receptor that plays a crucial role in regulating blood sugar levels .

Mode of Action

Semaglutide acts as an agonist of the GLP-1 receptor . By binding to this receptor, it mimics the action of the incretin hormone glucagon-like peptide-1 (GLP-1), leading to decreased blood sugar levels .

Biochemical Pathways

The activation of the GLP-1 receptor by Semaglutide triggers a series of biochemical reactions that lead to the secretion of insulin, a hormone that helps regulate blood sugar levels. At the same time, it inhibits the release of glucagon, a hormone that increases blood sugar levels. The net effect is a decrease in blood sugar levels .

Pharmacokinetics

Semaglutide has a bioavailability of 89% . It is metabolized through proteolysis and has an elimination half-life of 7 days . These properties contribute to its high bioavailability and long-lasting effects .

Result of Action

The primary result of Semaglutide’s action is the reduction of blood sugar levels . This makes it an effective treatment for type 2 diabetes, a condition characterized by high blood sugar levels .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(6S,8S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O4/c1-13-10-15-16(20(2)7-4-14(24)11-18(13)20)5-8-21(3)17(15)6-9-22(21,26)19(25)12-23/h4-5,7,11,13,15,17,23,26H,6,8-10,12H2,1-3H3/t13-,15+,17-,20+,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMWBUCYVXNFNBN-CTVGIFIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC(C3(CC=C2C4(C1=CC(=O)C=C4)C)C)(C(=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(CC=C2[C@@]4(C1=CC(=O)C=C4)C)C)(C(=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

31G2E0J8OF | |

CAS RN |

93269-35-3 | |

| Record name | 17,21-Dihydroxy-6alpha-methylpregna-1,4,9(11)-triene-3,20-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093269353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17,21-DIHYDROXY-6.ALPHA.-METHYLPREGNA-1,4,9(11)-TRIENE-3,20-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31G2E0J8OF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Azabicyclo[3.1.0]hexane](/img/structure/B42858.png)